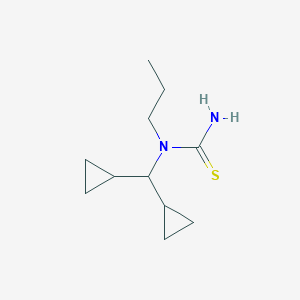
N-(dicyclopropylmethyl)-N-propylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(dicyclopropylmethyl)-N-propylthiourea (DPTU) is a chemical compound that belongs to the class of thioureas. Thioureas are known to have a wide range of biological and pharmacological activities. DPTU has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of N-(dicyclopropylmethyl)-N-propylthiourea is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, including AMPK, Nrf2, and NF-κB. N-(dicyclopropylmethyl)-N-propylthiourea has been shown to activate AMPK signaling pathway, which plays a critical role in regulating glucose and lipid metabolism. N-(dicyclopropylmethyl)-N-propylthiourea has also been shown to modulate the Nrf2 signaling pathway, which is responsible for protecting cells against oxidative stress and inflammation. Additionally, N-(dicyclopropylmethyl)-N-propylthiourea has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
N-(dicyclopropylmethyl)-N-propylthiourea has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(dicyclopropylmethyl)-N-propylthiourea can induce apoptosis, inhibit angiogenesis, improve glucose tolerance, and protect against oxidative stress and inflammation. In vivo studies have shown that N-(dicyclopropylmethyl)-N-propylthiourea can inhibit tumor growth, improve glucose and lipid metabolism, and protect against neurodegenerative disorders.
实验室实验的优点和局限性
N-(dicyclopropylmethyl)-N-propylthiourea has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified by recrystallization or chromatography. It has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action is well understood. However, N-(dicyclopropylmethyl)-N-propylthiourea also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, its bioavailability and pharmacokinetics need to be further investigated.
未来方向
There are several future directions for the research on N-(dicyclopropylmethyl)-N-propylthiourea. Firstly, more studies are needed to investigate the long-term safety and efficacy of N-(dicyclopropylmethyl)-N-propylthiourea in various diseases. Secondly, the bioavailability and pharmacokinetics of N-(dicyclopropylmethyl)-N-propylthiourea need to be further investigated to optimize its therapeutic potential. Thirdly, more studies are needed to elucidate the mechanism of action of N-(dicyclopropylmethyl)-N-propylthiourea and its potential interactions with other signaling pathways. Fourthly, the development of new analogs of N-(dicyclopropylmethyl)-N-propylthiourea with improved pharmacological properties may provide new therapeutic opportunities. Finally, the potential use of N-(dicyclopropylmethyl)-N-propylthiourea as a diagnostic tool for various diseases needs to be explored.
Conclusion
In conclusion, N-(dicyclopropylmethyl)-N-propylthiourea is a promising compound that has potential therapeutic applications in various diseases. Its mechanism of action is well understood, and it has been extensively studied for its biochemical and physiological effects. However, more studies are needed to investigate its long-term safety and efficacy, bioavailability and pharmacokinetics, and potential interactions with other signaling pathways. The development of new analogs of N-(dicyclopropylmethyl)-N-propylthiourea with improved pharmacological properties may provide new therapeutic opportunities.
合成方法
The synthesis of N-(dicyclopropylmethyl)-N-propylthiourea involves the reaction of cyclopropylmethylamine with propyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified by recrystallization or chromatography. The purity and yield of the product depend on the reaction conditions and the quality of the starting materials.
科学研究应用
N-(dicyclopropylmethyl)-N-propylthiourea has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-(dicyclopropylmethyl)-N-propylthiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, N-(dicyclopropylmethyl)-N-propylthiourea has been shown to improve glucose tolerance and insulin sensitivity by activating AMPK signaling pathway. In neurodegenerative disorder research, N-(dicyclopropylmethyl)-N-propylthiourea has been shown to protect against oxidative stress and inflammation by modulating the Nrf2 signaling pathway.
属性
CAS 编号 |
155047-67-9 |
|---|---|
分子式 |
C11H20N2S |
分子量 |
212.36 g/mol |
IUPAC 名称 |
1-(dicyclopropylmethyl)-1-propylthiourea |
InChI |
InChI=1S/C11H20N2S/c1-2-7-13(11(12)14)10(8-3-4-8)9-5-6-9/h8-10H,2-7H2,1H3,(H2,12,14) |
InChI 键 |
WAJGFMYEKKXNMB-UHFFFAOYSA-N |
SMILES |
CCCN(C(C1CC1)C2CC2)C(=S)N |
规范 SMILES |
CCCN(C(C1CC1)C2CC2)C(=S)N |
同义词 |
Thiourea, N-(dicyclopropylmethyl)-N-propyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



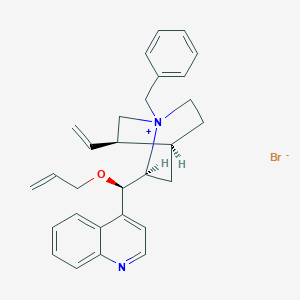
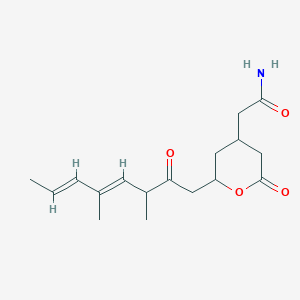
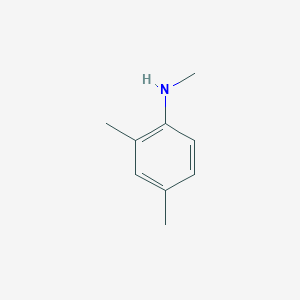
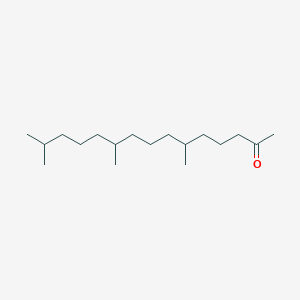
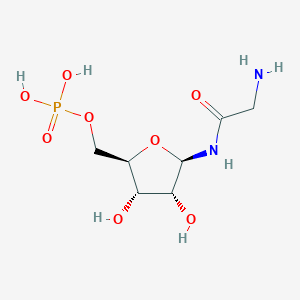
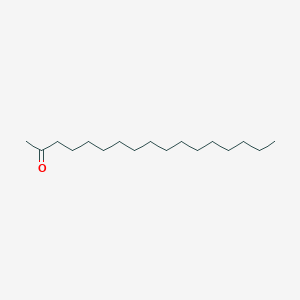
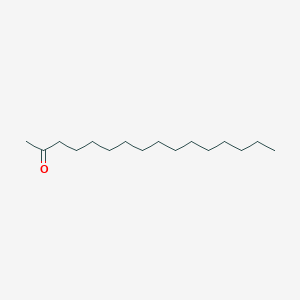
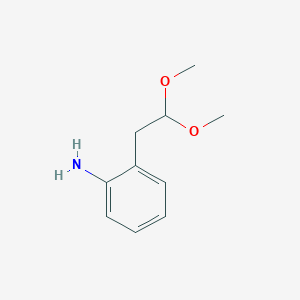
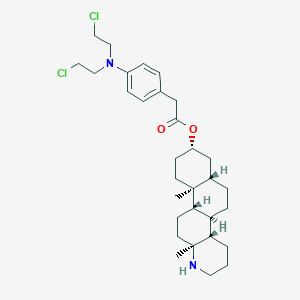
![4-amino-1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-yl]pyrimidin-2-one](/img/structure/B131159.png)
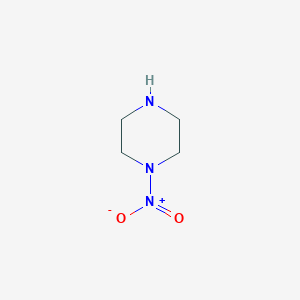
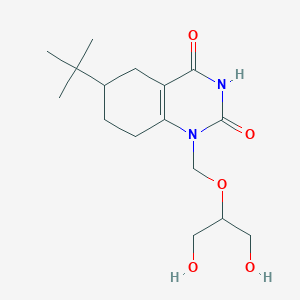
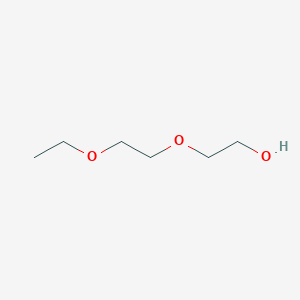
![[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B131169.png)